methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .
Preparation Methods
The synthesis of methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The compound can also be synthesized through flash chromatography and subsequent transformation into the corresponding hydrochloride salt by treatment with hydrochloric acid in 1,4-dioxane .
Chemical Reactions Analysis
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and hydrochloric acid for salt formation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with monoamine oxidase B (MAO-B). The compound acts as a selective and reversible inhibitor of MAO-B, an enzyme responsible for the breakdown of monoamines such as dopamine . By inhibiting MAO-B, the compound increases the levels of dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific structure and selective MAO-B inhibitory activity. Similar compounds include:
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: Another coumarin derivative with MAO-B inhibitory activity.
Coumarin derivatives: A broad class of compounds with various biological activities, including enzyme inhibition and potential therapeutic effects.
These similar compounds share structural features with this compound but may differ in their specific biological activities and applications.
Biological Activity
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, commonly referred to by its CAS number 840515-76-6, is a synthetic organic compound belonging to the chromen-2-one class. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClO5, with a molecular weight of 386.83 g/mol. The structure features a chromenone core with various substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19ClO5 |
Molecular Weight | 386.83 g/mol |
CAS Number | 840515-76-6 |
Antimicrobial Properties
Research indicates that compounds within the chromenone class exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar derivatives can effectively combat both Gram-positive and Gram-negative bacteria, although specific data for this compound is still limited.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable case study involved the evaluation of similar chromenone derivatives against human cancer cell lines, revealing that these compounds can induce apoptosis and inhibit cell proliferation. The mechanisms are thought to involve the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
One of the most significant areas of research for this compound is its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The structure of this compound suggests it may interact effectively with these enzymes due to its specific substituents.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has shown that related compounds exhibit IC50 values in the low micromolar range for AChE inhibition. For example, one study reported an IC50 value of 6.21 μM for a similar derivative against AChE, suggesting that this compound could possess comparable or enhanced activity.
- Anticancer Mechanisms : In a study involving derivatives of chromenones, compounds were found to significantly reduce viability in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The most potent compounds exhibited IC50 values ranging from 5 to 15 μM.
The biological activity of methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}acetate may be attributed to several mechanisms:
1. Enzyme Binding: The compound likely binds to the active sites of target enzymes (e.g., AChE), inhibiting their function.
2. Receptor Modulation: It may also interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
3. Gene Expression Alteration: The compound could affect the transcriptional activity of genes associated with cancer progression or microbial resistance.
Properties
Molecular Formula |
C21H19ClO5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 2-[7-[(3-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19ClO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
QHOGGSQZGSCDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
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